3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid
Overview
Description
Typically, this would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthetic Chemistry
3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid has various applications in synthetic chemistry. It is utilized in the preparation of novel indole-benzimidazole derivatives, showcasing its versatility in creating complex chemical structures (Wang et al., 2016). Additionally, the compound is involved in the synthesis of pharmacologically active indoles, indicating its potential in the development of new therapeutic agents (Hishmat et al., 1999).
Protective Group Chemistry
This chemical compound has been used in protective group chemistry, particularly in oxidative debenzylation processes. For example, 4-methoxy-α-methylbenzyl alcohol, a related compound, is used as a protecting group for carboxylic acids, demonstrating the relevance of this class of compounds in protecting group strategies (Yoo et al., 1990).
Organic Synthesis
In organic synthesis, this compound plays a role in facilitating various synthesis processes. For instance, it is involved in the synthesis of ellipticine, a compound with potential pharmacological properties, by reacting with specific reagents (Miki et al., 2001). It also contributes to the preparation of hydroxyindole-3-carboxylic acids, illustrating its utility in creating diverse organic molecules (Marchelli et al., 1969).
Biological and Medicinal Chemistry
The compound is instrumental in the synthesis of various biologically active molecules, such as those with anti-inflammatory properties (Sharma et al., 2020). This indicates its importance in the field of medicinal chemistry, where it contributes to the development of new drugs and therapies.
Spectroscopic and Computational Studies
This compound is also the subject of spectroscopic and computational studies, which are crucial for understanding its properties and potential applications. For example, studies on methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, involve FT-IR, FT-Raman, UV, and NMR profiling to explore its electronic nature and potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound, much of this information may not be available. In such cases, it may be necessary to conduct original research to obtain this information. Please consult with a qualified chemist or researcher for more specific guidance.
properties
IUPAC Name |
3-formyl-6-methoxy-1-[(2-methylphenyl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-5-3-4-6-13(12)10-20-17-9-14(24-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFGJRTYTLSVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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